molecular formula C9H10N4O2S B6624950 N-(cyanomethyl)-1-methyl-N-prop-2-ynylpyrazole-4-sulfonamide

N-(cyanomethyl)-1-methyl-N-prop-2-ynylpyrazole-4-sulfonamide

Cat. No.: B6624950
M. Wt: 238.27 g/mol
InChI Key: YMMHEFPJLATPSF-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-1-methyl-N-prop-2-ynylpyrazole-4-sulfonamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyanomethyl group, a prop-2-ynyl group, and a pyrazole-4-sulfonamide moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable compound for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-1-methyl-N-prop-2-ynylpyrazole-4-sulfonamide typically involves multiple steps. One common method includes the reaction of 1-methylpyrazole-4-sulfonyl chloride with cyanomethyl magnesium bromide, followed by the addition of propargyl bromide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often require the use of anhydrous solvents and low temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts, such as palladium or copper, can also enhance the reaction rate and selectivity. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(cyanomethyl)-1-methyl-N-prop-2-ynylpyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfonamide group to sulfinamide or thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, sulfinamides, thiols, and various substituted derivatives.

Scientific Research Applications

N-(cyanomethyl)-1-methyl-N-prop-2-ynylpyrazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocycles and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-1-methyl-N-prop-2-ynylpyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved vary depending on the specific application and biological context.

Comparison with Similar Compounds

N-(cyanomethyl)-1-methyl-N-prop-2-ynylpyrazole-4-sulfonamide can be compared with other similar compounds, such as:

    N-(cyanomethyl)-1-methyl-N-prop-2-ynylpyrazole-4-carboxamide: This compound has a carboxamide group instead of a sulfonamide group, which affects its chemical reactivity and biological activity.

    N-(cyanomethyl)-1-methyl-N-prop-2-ynylpyrazole-4-thiol:

    N-(cyanomethyl)-1-methyl-N-prop-2-ynylpyrazole-4-amine: The amine group provides different nucleophilic properties and potential for further functionalization.

Properties

IUPAC Name

N-(cyanomethyl)-1-methyl-N-prop-2-ynylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2S/c1-3-5-13(6-4-10)16(14,15)9-7-11-12(2)8-9/h1,7-8H,5-6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMHEFPJLATPSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N(CC#C)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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